molecular formula C10H16N2S B13636581 1-(2-(Thiophen-3-yl)ethyl)piperazine CAS No. 1240605-18-8

1-(2-(Thiophen-3-yl)ethyl)piperazine

Cat. No.: B13636581
CAS No.: 1240605-18-8
M. Wt: 196.31 g/mol
InChI Key: ZAEKCESMRDKXJD-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-3-yl)ethyl)piperazine is a compound that features a piperazine ring substituted with a thiophene moiety. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, while thiophene is a five-membered ring containing a sulfur atom. This combination of structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-3-yl)ethyl)piperazine typically involves the reaction of thiophene derivatives with piperazine. One common method is the alkylation of piperazine with 2-(thiophen-3-yl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-3-yl)ethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Thiophen-3-yl)ethyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Thiophen-2-yl)ethyl)piperazine: Similar structure but with the thiophene ring attached at a different position.

    1-(2-(Furan-3-yl)ethyl)piperazine: Contains a furan ring instead of a thiophene ring.

    1-(2-(Pyridin-3-yl)ethyl)piperazine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-(Thiophen-3-yl)ethyl)piperazine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. The sulfur atom in the thiophene ring can also impart distinct chemical and biological properties compared to oxygen or nitrogen atoms in similar compounds .

Properties

CAS No.

1240605-18-8

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

1-(2-thiophen-3-ylethyl)piperazine

InChI

InChI=1S/C10H16N2S/c1(10-2-8-13-9-10)5-12-6-3-11-4-7-12/h2,8-9,11H,1,3-7H2

InChI Key

ZAEKCESMRDKXJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=CSC=C2

Origin of Product

United States

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